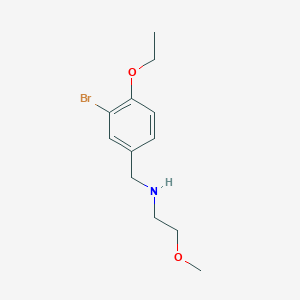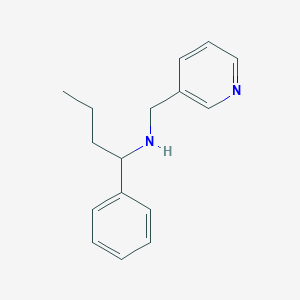
N-(1-phenylbutyl)-N-(3-pyridinylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-phenylbutyl)-N-(3-pyridinylmethyl)amine, also known as PB28, is a selective androgen receptor modulator (SARM) that has gained attention in recent years due to its potential applications in scientific research. PB28 has been shown to have a high affinity for the androgen receptor and has been studied for its potential use in treating muscle wasting and bone density loss in patients with conditions such as cancer and osteoporosis. In
Wissenschaftliche Forschungsanwendungen
N-(1-phenylbutyl)-N-(3-pyridinylmethyl)amine has been studied extensively for its potential applications in treating muscle wasting and bone density loss in patients with conditions such as cancer and osteoporosis. It has also been studied for its potential use in hormone replacement therapy, as it has been shown to be a selective agonist of the androgen receptor with minimal side effects. Additionally, this compound has been studied for its potential use in enhancing athletic performance, although this application is controversial and requires further research.
Wirkmechanismus
N-(1-phenylbutyl)-N-(3-pyridinylmethyl)amine works by selectively binding to the androgen receptor and activating it, leading to increased protein synthesis and muscle growth. It has also been shown to have anabolic effects on bone tissue, leading to increased bone density. This compound is a selective agonist of the androgen receptor, meaning that it has minimal effects on other hormone receptors and therefore has fewer side effects than traditional anabolic steroids.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including increased muscle mass and strength, increased bone density, and improved overall physical performance. It has also been shown to have minimal side effects compared to traditional anabolic steroids, making it a potentially safer alternative for hormone replacement therapy and other medical applications.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-phenylbutyl)-N-(3-pyridinylmethyl)amine has several advantages for use in lab experiments, including its high affinity for the androgen receptor and its selectivity for this receptor. It also has minimal side effects, making it a safer alternative to traditional anabolic steroids. However, there are also limitations to using this compound in lab experiments, including its high cost and the potential for off-target effects on other hormone receptors.
Zukünftige Richtungen
There are several future directions for N-(1-phenylbutyl)-N-(3-pyridinylmethyl)amine research, including further studies on its potential applications in treating muscle wasting and bone density loss in patients with cancer and osteoporosis. Additionally, research on the potential use of this compound in hormone replacement therapy and other medical applications is ongoing. Further studies on the safety and efficacy of this compound for enhancing athletic performance are also needed, as this application is controversial and requires further research.
Conclusion:
This compound is a selective androgen receptor modulator that has gained attention in recent years for its potential applications in scientific research. It has been shown to have a high affinity for the androgen receptor and has been studied for its potential use in treating muscle wasting and bone density loss in patients with conditions such as cancer and osteoporosis. This compound has also been studied for its potential use in hormone replacement therapy and other medical applications, as well as for enhancing athletic performance. While there are limitations to using this compound in lab experiments, its selectivity for the androgen receptor and minimal side effects make it a potentially safer alternative to traditional anabolic steroids. Further research is needed to fully understand the potential applications of this compound in scientific research and medicine.
Synthesemethoden
N-(1-phenylbutyl)-N-(3-pyridinylmethyl)amine can be synthesized through a multi-step process that involves the reaction of 3-pyridinemethylamine with 1-phenylbutanol in the presence of a strong base such as sodium hydride. The resulting intermediate is then treated with a variety of reagents and catalysts to produce the final product, this compound. This method has been optimized to produce high yields of pure this compound and has been used in numerous studies to produce the compound for research purposes.
Eigenschaften
Molekularformel |
C16H20N2 |
|---|---|
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
1-phenyl-N-(pyridin-3-ylmethyl)butan-1-amine |
InChI |
InChI=1S/C16H20N2/c1-2-7-16(15-9-4-3-5-10-15)18-13-14-8-6-11-17-12-14/h3-6,8-12,16,18H,2,7,13H2,1H3 |
InChI-Schlüssel |
VVAXQFPBTDWMCV-UHFFFAOYSA-N |
SMILES |
CCCC(C1=CC=CC=C1)NCC2=CN=CC=C2 |
Kanonische SMILES |
CCCC(C1=CC=CC=C1)NCC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B271588.png)


![N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271593.png)
![N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271594.png)
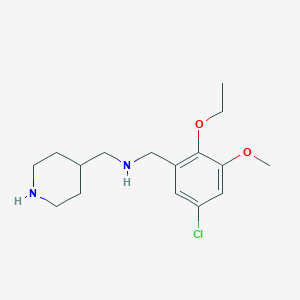
![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B271596.png)

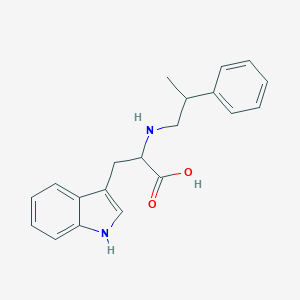
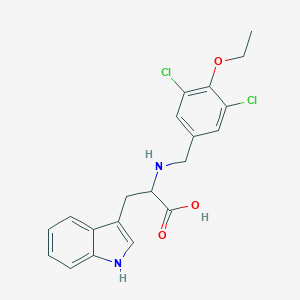
![2-[({3-[(1-phenyl-1H-tetraazol-5-yl)thio]propyl}amino)methyl]benzoic acid](/img/structure/B271600.png)
![N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B271601.png)
